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Introduction

Phenacemide, marketed under the brand name Phenurone, holds a unique and cautionary
place in the history of anticonvulsant drug development. Introduced in 1949, it was one of the
early synthetic, non-sedative antiepileptic drugs (AEDs) that showed significant promise in
treating various seizure types, particularly complex partial seizures, which were often refractory
to existing therapies.[1] As a ureide, it is structurally related to the barbiturates and is a ring-
opened analog of phenytoin.[2] However, its initial enthusiasm was soon tempered by reports
of severe and sometimes fatal toxicity, leading to its eventual decline in clinical use. This
technical guide provides a comprehensive overview of Phenacemide, from its preclinical
evaluation and mechanism of action to its clinical efficacy and the safety concerns that
ultimately defined its legacy.

Preclinical Evaluation and Discovery

The discovery and development of Phenacemide occurred during a pivotal era in epilepsy
research, characterized by the pioneering use of animal models for the systematic screening of
potential anticonvulsant compounds.[3][4] The primary preclinical screening methods of this
time were the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (PTZ)
seizure test.[5][6]
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Experimental Protocols

Maximal Electroshock (MES) Test (circa 1940s-1950s)

The MES test was designed to induce a maximal tonic-clonic seizure through an electrical
stimulus, providing a model for generalized tonic-clonic seizures. The ability of a compound to

prevent the tonic hindlimb extension phase of the seizure was indicative of its potential efficacy
against this seizure type.

o Apparatus: An electroshock apparatus capable of delivering a constant alternating current for
a short duration. Corneal or auricular electrodes were used for stimulus delivery.

e Procedure:

[¢]

Animals (typically rats or mice) were administered the test compound or a vehicle control,
often intraperitoneally.

[¢]

At the time of predicted peak effect, electrodes were applied to the animal.

o

A supramaximal electrical stimulus (e.g., 50-150 mA for 0.2 seconds) was delivered.

o

The presence or absence of the tonic hindlimb extensor component of the seizure was
observed and recorded. Abolition of this phase was considered a positive result.

» Endpoint: Protection against the tonic hindlimb extension phase of the seizure.
Pentylenetetrazol (PTZ) Seizure Test (circa 1940s-1950s)

The PTZ test involved the administration of a chemical convulsant, pentylenetetrazol, which
induces clonic seizures and was considered a model for absence seizures.

o Apparatus: Standard animal cages for observation.
e Procedure:
o Animals were pre-treated with the test compound or vehicle.

o A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) was administered subcutaneously.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory
Check Availability & Pricing

o Animals were observed for a set period (e.g., 30 minutes) for the presence of clonic
seizures, characterized by rhythmic muscle contractions.

o The ability of the test compound to prevent or delay the onset of clonic seizures was

recorded.

e Endpoint: Prevention of clonic seizures within the observation period.
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Mechanism of Action

Phenacemide's primary mechanism of action is believed to be the blockade of voltage-gated
sodium channels (VGSCs). By binding to these channels, Phenacemide stabilizes them in the
inactivated state, which prevents the rapid, repetitive firing of neurons that underlies seizure
activity. This action is similar to that of other anticonvulsants like phenytoin.[7] Some evidence
also suggests that Phenacemide may have an effect on voltage-gated calcium channels,
further contributing to its anticonvulsant properties by reducing neurotransmitter release at the

synapse.
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Clinical Efficacy

Clinical studies in the 1950s demonstrated Phenacemide's efficacy in a significant number of
patients, particularly those with psychomotor (complex partial) seizures who had not responded
to other treatments.

A notable study by Livingston and Pauli in 1957 reviewed the treatment of 411 patients with
various forms of epilepsy.[8][9] The findings highlighted Phenacemide's utility, especially in
severe and refractory cases. In a study on children with intractable complex partial seizures, 12
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out of 13 patients showed a reduction in seizure frequency, with 5 becoming completely
seizure-free.[10]

Clinical Efficacy of Phenacemide (Livingston
and Pauli, 1957)

Total Patients Treated 411

Seizure Type Varied, including psychomotor (complex partial)
Outcome Number of Patients

Seizures completely controlled 62 (15%)

Marked reduction in seizure frequency 115 (28%)

Moderate reduction in seizure frequency 86 (21%)

No improvement or worsening of seizures 148 (36%)

Adverse Effects and Toxicity

Despite its efficacy, the clinical use of Phenacemide was severely limited by its significant
toxicity profile. While many patients experienced milder side effects, the risk of severe and life-
threatening adverse reactions was a major concern.
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Adverse Effects of Phenacemide

Anorexia, weight loss, drowsiness, dizziness,
Common Adverse Effects ) )
headache, insomnia.

i Hepatotoxicity: Liver damage, including fatal
Serious Adverse Effects -
cases of hepatitis, was reported.[11][12]

Hematological Toxicity: Aplastic anemia, a rare
but often fatal condition, was associated with
Phenacemide use.[13][14]

Nephrotoxicity: Kidney damage was also
observed.

Psychiatric Disturbances: Personality changes,
including depression and psychotic episodes,

were reported.

The risk of these severe toxicities necessitated close monitoring of patients, including regular
blood counts and liver function tests. The potential for such serious harm led to a decline in its
use as safer alternatives became available.

Place in the History of Anticonvulsant Drugs and
Withdrawal

Phenacemide's story is a critical one in the history of pharmacotherapy for epilepsy. It
emerged in an era of great hope for chemical control of seizures, following the introduction of
phenobarbital and phenytoin.[3][15] Its effectiveness against difficult-to-treat seizures was a
significant advancement. However, the severe adverse effects associated with Phenacemide
underscored the importance of safety in drug development and post-marketing surveillance.

Interestingly, a 2012 review by the U.S. Food and Drug Administration (FDA) determined that
Phenurone (phenacemide) was not officially withdrawn from the market for reasons of safety
or effectiveness.[16] The manufacturer, Abbott Laboratories, requested the withdrawal of the
New Drug Application (NDA) in 2003 for commercial reasons.[16] This formal regulatory status,
however, belies the clinical reality of the time, where the well-documented risks of severe
toxicity led to its abandonment by the medical community in favor of safer treatment options.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/13271091/
https://emedicine.medscape.com/article/169814-overview
https://pubmed.ncbi.nlm.nih.gov/18230962/
https://pubmed.ncbi.nlm.nih.gov/2285121/
https://www.benchchem.com/product/b010339?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6293064/
https://pubmed.ncbi.nlm.nih.gov/21075011/
https://www.benchchem.com/product/b010339?utm_src=pdf-body
https://www.benchchem.com/product/b010339?utm_src=pdf-body
https://www.federalregister.gov/documents/2012/02/29/2012-4783/determination-that-phenurone-phenacemide-tablet-500-milligrams-was-not-withdrawn-from-sale-for
https://www.federalregister.gov/documents/2012/02/29/2012-4783/determination-that-phenurone-phenacemide-tablet-500-milligrams-was-not-withdrawn-from-sale-for
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

7
e
e

N Phenacemide's Clinical Era

\

1950s_60s Peak Use & Toxicity Reports @

Click to download full resolution via product page

Conclusion

Phenacemide represents a double-edged sword in the history of anticonvulsant therapy. Its
development and clinical application demonstrated that potent efficacy against previously
intractable seizures was achievable with synthetic compounds. However, its severe toxicity
profile served as a stark reminder of the critical importance of balancing efficacy with safety.
While no longer in clinical use, the lessons learned from Phenacemide's brief but impactful
history continue to inform modern drug development, emphasizing the need for rigorous
preclinical and clinical safety evaluations and robust post-marketing surveillance.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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